3-Cyclopropanecarbonylcyclohexane-1,2-dione
Description
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(cyclopropanecarbonyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C10H12O3/c11-8-3-1-2-7(10(8)13)9(12)6-4-5-6/h6-7H,1-5H2 |
InChI Key |
IRSBIGIFMYVAHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(=O)C1)C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Reduction of Resorcinol Derivatives
A notable method for preparing cyclohexanedione derivatives involves the catalytic transfer hydrogenation of resorcinol or substituted resorcinols using a hydrogen donor and a noble metal catalyst such as palladium on carbon (Pd/C). The reaction is typically performed in aqueous or alcoholic solvents at temperatures ranging from 20 °C to 70 °C, with pH maintained between 5 and 11 using bases like sodium hydroxide or potassium carbonate. Sodium formate is commonly used as the hydrogen donor.
- Reaction conditions:
- Catalyst: 1–5% Pd/C (wet or egg-shell type)
- Hydrogen donor: Sodium formate (1.0–1.25 equivalents)
- Solvent: Water or ethanol
- Temperature: 40–70 °C
- Reaction time: 1–15 hours
- pH adjustment: Acidification to pH ~3 with HCl after reaction completion
- Outcome: High conversion (>98%) and selectivity (>96%) for cyclohexanedione derivatives with isolated yields around 90%.
This method is adaptable to substituted resorcinols, potentially enabling the synthesis of cyclohexane-1,2-dione derivatives with various substituents.
Introduction of the Cyclopropanecarbonyl Group
The cyclopropanecarbonyl substituent at the 3-position can be introduced via several synthetic strategies, often involving cyclopropanation reactions or acylation with cyclopropanecarbonyl precursors.
Cyclopropanecarboxylic Acid Derivative Synthesis
Another relevant synthetic route involves the preparation of cyclopropane carboxylic acid derivatives, which can be coupled to the cyclohexane-1,2-dione core.
- Starting from substituted 2-phenyl acetonitriles, cyclopropanation is achieved by reaction with 1,2-dibromoethane in the presence of bases such as KOH, NaOH, K2CO3, or Na2CO3.
- Optimal reaction temperature is around 60 °C; higher temperatures (e.g., 100 °C) reduce yields significantly.
- The cyano group is then converted to a carboxylic acid via hydrolysis with concentrated hydrochloric acid.
- The resulting acid derivative can be coupled with amines or other nucleophiles to form amide or other functionalized derivatives.
While this example focuses on phenylcyclopropane carboxamides, the underlying chemistry of cyclopropanation and acid formation is applicable to preparing cyclopropanecarbonyl substituents for cyclohexane dione derivatives.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents & Conditions | Outcome / Yield | Notes |
|---|---|---|---|---|
| 1 | Catalytic reduction of resorcinol derivatives to cyclohexanediones | Pd/C catalyst (1-5%), sodium formate, water or ethanol, 40-70 °C, pH 5-11 | >98% conversion, ~90% isolated yield | Applicable to substituted resorcinols; acidification post-reaction |
| 2 | Cyclopropanation with sulfonium salts | (1-aryl-2-bromoethyl)-dimethylsulfonium bromide, K2CO3, EtOAc, ambient temperature | High yields of spirocyclopropanes | Efficient for 1,3-cycloalkanediones; adaptable for 1,2-diones |
| 3 | Cyclopropanation of 2-phenyl acetonitriles followed by hydrolysis | 1,2-Dibromoethane, bases (KOH, NaOH, K2CO3), 60 °C; HCl hydrolysis | Good yields optimized at 60 °C | Provides cyclopropanecarboxylic acid derivatives for coupling |
Research Findings and Practical Considerations
- The Pd/C catalyzed reduction method for cyclohexanedione synthesis is well-documented, scalable, and yields high purity products suitable for further functionalization.
- Sulfonium salt-mediated cyclopropanation is a versatile and high-yielding approach, enabling the introduction of cyclopropane rings onto cyclic diketones with minimal side reactions.
- Temperature control during cyclopropanation of acetonitrile derivatives is critical to maximize yield and minimize byproducts.
- Handling of intermediates such as 3-cyclopropanecarbonylcyclohexane-1,2-dione requires strict moisture and air exclusion due to potential reactivity, as indicated by precautionary data.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropanecarbonylcyclohexane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The cyclopropanecarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropanecarbonylcyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropanecarbonylcyclohexane-1,2-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropanecarbonyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Contrast with 3-Cyclopropanecarbonylcyclohexane-1,2-dione :
- The cyclopropanecarbonyl group introduces additional steric bulk and electronic effects, which may alter binding affinity or selectivity in biological systems.
Cyclobutene-1,2-dione Derivatives
3,4-Diisopropoxy-3-cyclobutene-1,2-dione (CAS 61699-62-5) serves as a reference for four-membered ring diones:
Contrast with 3-Cyclopropanecarbonylcyclohexane-1,2-dione :
- The cyclohexane ring provides greater conformational flexibility than cyclobutene, which may reduce reactivity in cycloaddition reactions.
- The absence of alkoxy substituents in the latter could lower solubility in polar solvents compared to 3,4-diisopropoxy derivatives.
Cyclopropane-1,2-dicarboxylate Derivatives
Examples include trans-dimethyl 3-methylcyclopropane-1,2-dicarboxylate (CAS 28363-79-3) and related analogs :
- Structural Features : Cyclopropane rings with ester substituents, offering rigidity and stereochemical control.
- Synthetic Utility : These compounds are intermediates in preparing cyclopropane-containing pharmaceuticals, leveraging their strained ring for targeted reactivity.
Contrast with 3-Cyclopropanecarbonylcyclohexane-1,2-dione :
- The cyclohexane ring may reduce volatility compared to smaller cyclopropane dicarboxylates.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3-Cyclopropanecarbonylcyclohexane-1,2-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in various fields, particularly in pharmaceuticals.
- Molecular Formula : CHO
- Molecular Weight : 178.19 g/mol
- Structure : The compound features a cyclopropanecarbonyl group attached to a cyclohexane ring with two keto groups at positions 1 and 2.
Pharmacological Potential
Research indicates that 3-cyclopropanecarbonylcyclohexane-1,2-dione exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Its structural similarity to known anticancer agents allows it to potentially act as a DNA topoisomerase inhibitor, which is crucial in cancer treatment strategies .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. It may function by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .
- Antimicrobial Effects : Some studies have reported that derivatives of this compound possess antimicrobial properties against various pathogens, indicating its potential as an antibiotic agent.
The exact mechanism through which 3-cyclopropanecarbonylcyclohexane-1,2-dione exerts its biological effects remains under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as DNA topoisomerases and COX enzymes, disrupting critical processes in cell proliferation and inflammation.
- Modulation of Signaling Pathways : It may also affect various signaling pathways involved in cell survival and apoptosis, contributing to its anticancer effects.
Case Studies and Research Findings
Notable Research
A study published in Journal of Organic Chemistry highlighted the synthesis of various derivatives of 3-cyclopropanecarbonylcyclohexane-1,2-dione and their evaluation for biological activity. The derivatives showed enhanced potency against specific cancer cell lines compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
